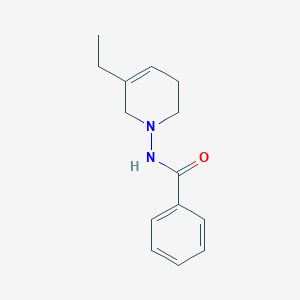
N-(5-Ethyl-3,6-dihydropyridin-1(2H)-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-Ethyl-3,6-dihydropyridin-1(2H)-yl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide group attached to a 5-ethyl-3,6-dihydropyridin-1(2H)-yl moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Ethyl-3,6-dihydropyridin-1(2H)-yl)benzamide typically involves the reaction of 5-ethyl-3,6-dihydropyridine with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems for the addition of reagents and control of reaction parameters ensures consistency and scalability of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding N-oxides. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where the benzamide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Corresponding amine derivatives.
Substitution: Substituted benzamides with different functional groups.
科学的研究の応用
N-(5-Ethyl-3,6-dihydropyridin-1(2H)-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of drugs targeting specific receptors or enzymes.
Material Science: The compound is explored for its use in the synthesis of novel materials with unique properties, such as conducting polymers or organic semiconductors.
Biological Studies: Researchers study its interactions with biological macromolecules to understand its mechanism of action and potential therapeutic benefits.
Industrial Applications: It is used as an intermediate in the synthesis of other complex organic molecules, contributing to the development of new chemical processes and products.
作用機序
The mechanism of action of N-(5-Ethyl-3,6-dihydropyridin-1(2H)-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
類似化合物との比較
N-(5-Ethyl-3,6-dihydropyridin-1(2H)-yl)benzamide can be compared with other benzamide derivatives and pyridine-containing compounds. Similar compounds include:
N-(3,6-Dihydropyridin-1(2H)-yl)benzamide: Lacks the ethyl group, which may affect its chemical properties and biological activity.
N-(5-Ethyl-3,6-dihydropyridin-1(2H)-yl)acetamide: Contains an acetamide group instead of a benzamide group, leading to different reactivity and applications.
N-(5-Ethyl-3,6-dihydropyridin-1(2H)-yl)benzoate: Features a benzoate ester group, which may influence its solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
CAS番号 |
130420-24-5 |
|---|---|
分子式 |
C14H18N2O |
分子量 |
230.31 g/mol |
IUPAC名 |
N-(5-ethyl-3,6-dihydro-2H-pyridin-1-yl)benzamide |
InChI |
InChI=1S/C14H18N2O/c1-2-12-7-6-10-16(11-12)15-14(17)13-8-4-3-5-9-13/h3-5,7-9H,2,6,10-11H2,1H3,(H,15,17) |
InChIキー |
WVZDLTXMJWSNGS-UHFFFAOYSA-N |
正規SMILES |
CCC1=CCCN(C1)NC(=O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(4-Methylphenyl)sulfanyl]cyclopentan-1-one](/img/structure/B14264561.png)


![1H-Indole, 3-(2-azidoethyl)-6,7-dimethoxy-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14264567.png)
![8-Methylpyrido[1,2-a]azepin-6(7H)-one](/img/structure/B14264571.png)

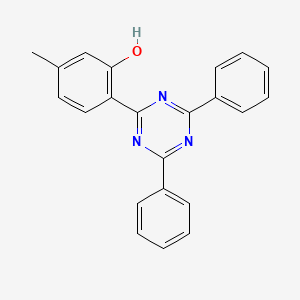
![1-(3,4-Difluorophenyl)-2-[4-(methylsulfanyl)phenyl]ethan-1-one](/img/structure/B14264585.png)
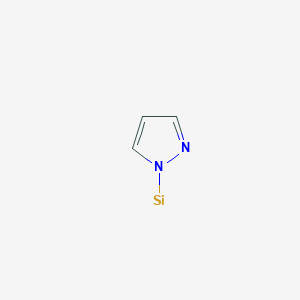
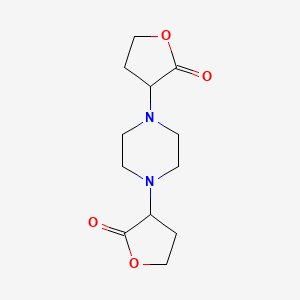

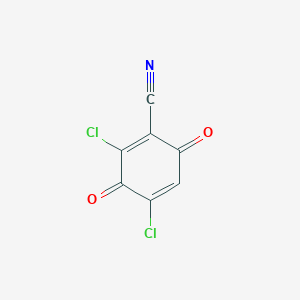
![[(1S,2S)-2-propylcyclopropyl]methanol](/img/structure/B14264620.png)

